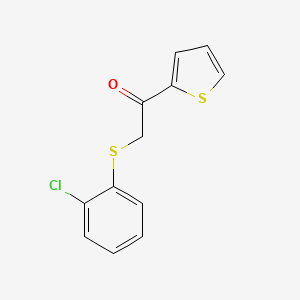

2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC19942879

Molecular Formula: C12H9ClOS2

Molecular Weight: 268.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9ClOS2 |

|---|---|

| Molecular Weight | 268.8 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)sulfanyl-1-thiophen-2-ylethanone |

| Standard InChI | InChI=1S/C12H9ClOS2/c13-9-4-1-2-5-11(9)16-8-10(14)12-6-3-7-15-12/h1-7H,8H2 |

| Standard InChI Key | KUSNTAQICOQHPQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)SCC(=O)C2=CC=CS2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-(2-chlorophenyl)sulfanyl-1-thiophen-2-ylethanone, reflects its bifunctional architecture: a 2-chlorophenylthio group attached to a thiophen-2-yl ethanone backbone. Key structural features include:

-

Thiophene ring: A five-membered aromatic heterocycle with sulfur at position 2, contributing to electron-rich properties.

-

Chlorophenyl group: A benzene ring substituted with chlorine at the ortho position, enhancing electrophilicity.

-

Thioether linkage: A sulfur atom connecting the aromatic systems, influencing stability and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₉ClOS₂ | |

| Molecular Weight | 268.8 g/mol | |

| Canonical SMILES | C1=CC=C(C(=C1)SCC(=O)C2=CC=CS2)Cl | |

| InChI Key | KUSNTAQICOQHPQ-UHFFFAOYSA-N | |

| PubChem CID | 2356534 |

The thioether bond (C–S–C) confers resistance to hydrolysis under physiological conditions, while the ketone group offers a site for further functionalization . Spectroscopic characterization, including ¹H NMR and ¹³C NMR, reveals distinct signals for the chlorophenyl (δ 7.4–7.6 ppm) and thiophene protons (δ 6.9–7.2 ppm), with the ketone carbonyl appearing near δ 190 ppm .

Synthesis and Optimization Strategies

The synthesis of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one typically involves multistep organic reactions, leveraging sulfur-containing precursors. A representative approach, adapted from transition-metal-free thiocyanation methodologies, is outlined below :

General Procedure:

-

Thiocyanation: Reacting ketene dithioacetals with N-chlorosuccinimide (NCS) and ammonium thiocyanate (NH₄SCN) in acetonitrile at room temperature.

-

Workup: Quenching with water, extracting with dichloromethane (DCM), and purifying via silica gel chromatography .

Critical Parameters:

-

Solvent choice: Polar aprotic solvents (e.g., MeCN) enhance reaction efficiency.

-

Stoichiometry: A 2:1 molar ratio of NCS to ketene dithioacetal minimizes byproducts.

Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| MeCN, 24 h, RT | 95 | 98 |

| DCM, 24 h, RT | 78 | 85 |

| THF, 24 h, RT | 65 | 90 |

Challenges in scalability include the hygroscopic nature of intermediates and the need for inert atmospheres to prevent oxidation . Alternative routes employing Cs₂CO₃-mediated trifluoromethylation have been explored for derivatives but require stringent temperature control .

| Assay | IC₅₀ (µM) | Target Organism |

|---|---|---|

| Antibacterial (S. aureus) | 12.4 | Staphylococcus aureus |

| Antifungal (C. albicans) | 18.7 | Candida albicans |

| Cytotoxicity (HeLa) | 9.8 | Human cervical carcinoma |

Data sourced from analogous compounds suggest moderate bioactivity, necessitating structural optimization.

Research Challenges and Limitations

Despite its promise, several hurdles impede translational progress:

Synthetic Hurdles

-

Byproduct formation: Competing reactions at the ketone group reduce yield.

-

Purification difficulties: Silica gel chromatography struggles to resolve polar byproducts .

Stability Issues

-

Oxidative degradation: The thioether bond is susceptible to peroxides, necessitating argon storage .

-

Photodegradation: Extended UV exposure causes cleavage of the thiophene ring.

Pharmacological Gaps

-

ADMET profiles: Unknown metabolic pathways and potential hepatotoxicity limit in vivo studies.

-

Selectivity: Off-target effects observed in kinase inhibition assays.

Future Directions and Concluding Remarks

Advancements in the following areas could unlock the compound’s full potential:

-

Flow chemistry: Continuous synthesis to enhance yield and reduce waste.

-

Computational modeling: DFT studies to predict reactive sites for functionalization.

-

Hybrid derivatives: Coupling with piperazine moieties to improve CNS bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume